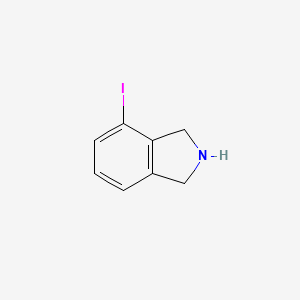
4-IODOISOINDOLINE
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
概要
説明
4-IODOISOINDOLINE is a heterocyclic compound that belongs to the isoindole family. Isoindoles are known for their fused benzopyrrole ring system, which makes them regioisomers of the more common indole heterocycle . The presence of an iodine atom at the 4-position of the isoindole ring adds unique chemical properties to this compound, making it of interest in various fields of research.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 4-IODOISOINDOLINE typically involves the iodination of 2,3-dihydro-1H-isoindole. One common method is the reaction of 2,3-dihydro-1H-isoindole with iodine in the presence of a suitable oxidizing agent, such as hydrogen peroxide or sodium hypochlorite, under mild conditions . The reaction is usually carried out in an organic solvent like dichloromethane or acetonitrile at room temperature.
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis. This would include optimizing reaction conditions to ensure high yield and purity, as well as implementing continuous flow processes to enhance efficiency and reduce production costs.
化学反応の分析
Types of Reactions
4-IODOISOINDOLINE can undergo various chemical reactions, including:
Substitution Reactions: The iodine atom can be replaced by other substituents through nucleophilic substitution reactions.
Oxidation Reactions: The compound can be oxidized to form isoindole derivatives with different oxidation states.
Reduction Reactions: Reduction of the compound can lead to the formation of fully saturated isoindoline derivatives.
Common Reagents and Conditions
Substitution: Common reagents include nucleophiles such as amines, thiols, and alkoxides. Reactions are typically carried out in polar aprotic solvents like dimethylformamide (DMF) or dimethyl sulfoxide (DMSO) at elevated temperatures.
Oxidation: Oxidizing agents like potassium permanganate or chromium trioxide are used under acidic or basic conditions.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are employed in anhydrous solvents.
Major Products
Substitution: Products include various 4-substituted isoindole derivatives.
Oxidation: Products include isoindole-1,3-diones and other oxidized isoindole derivatives.
Reduction: Products include 2,3-dihydro-1H-isoindoline derivatives.
科学的研究の応用
4-IODOISOINDOLINE has several applications in scientific research:
Industry: The compound is used in the development of new materials with unique electronic and optical properties.
作用機序
The mechanism of action of 4-IODOISOINDOLINE depends on its specific application. In biological systems, isoindole derivatives can interact with various molecular targets, including enzymes and receptors, to exert their effects. For example, some isoindole derivatives have been shown to inhibit specific enzymes involved in cancer cell proliferation, leading to cell cycle arrest and apoptosis . The exact pathways and molecular targets can vary depending on the specific derivative and its intended use.
類似化合物との比較
Similar Compounds
2,3-Dihydro-1H-isoindole: The parent compound without the iodine substitution.
4-Bromo-2,3-dihydro-1H-isoindole: Similar to 4-IODOISOINDOLINE but with a bromine atom instead of iodine.
4-Chloro-2,3-dihydro-1H-isoindole: Similar to this compound but with a chlorine atom instead of iodine.
Uniqueness
The presence of the iodine atom in this compound imparts unique chemical reactivity compared to its bromo and chloro counterparts. Iodine is a larger and more polarizable atom, which can influence the compound’s reactivity in substitution reactions and its interactions with biological targets. This makes this compound a valuable compound for exploring new chemical and biological activities.
特性
分子式 |
C8H8IN |
|---|---|
分子量 |
245.06 g/mol |
IUPAC名 |
4-iodo-2,3-dihydro-1H-isoindole |
InChI |
InChI=1S/C8H8IN/c9-8-3-1-2-6-4-10-5-7(6)8/h1-3,10H,4-5H2 |
InChIキー |
QCSBTRUXGWFUNC-UHFFFAOYSA-N |
正規SMILES |
C1C2=C(CN1)C(=CC=C2)I |
製品の起源 |
United States |
Synthesis routes and methods I
Procedure details




Synthesis routes and methods II
Procedure details





試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。














